An In-depth Technical Guide to the Physical Properties of (-)-Pinocampheol
An In-depth Technical Guide to the Physical Properties of (-)-Pinocampheol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pinocampheol is a bicyclic monoterpenoid alcohol that has garnered interest within the scientific community for its potential biological activities. As a component of various essential oils, it contributes to their aromatic profile and has been investigated for its insecticidal and potential neuromodulatory effects. A thorough understanding of its physical properties is fundamental for its isolation, characterization, and application in research and development, particularly in fields such as pharmacology and natural product chemistry. This guide provides a comprehensive overview of the known physical characteristics of (-)-Pinocampheol, detailed experimental protocols for their determination, and a visualization of a potential signaling pathway it may modulate.
Core Physical Properties
The physical properties of (-)-Pinocampheol are crucial for its handling, formulation, and analysis. The following table summarizes the key quantitative data available for this compound.
| Physical Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | - |
| Molecular Weight | 154.25 g/mol | --INVALID-LINK--[1] |
| Melting Point | 67 °C | --INVALID-LINK--[1] |
| Boiling Point | 210-213 °C (at 760 mmHg) | Estimated from Pinocamphone --INVALID-LINK--[2] |
| Density | Data not available | - |
| Specific Rotation [α]D | Data not available | - |
| Water Solubility | Slightly soluble | --INVALID-LINK-- |
| Solubility in Organic Solvents | Soluble in alcohol | --INVALID-LINK--[2] |
Experimental Protocols
Accurate determination of physical properties is paramount in chemical research. The following are detailed methodologies for the key experiments cited.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.
Apparatus:
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Melting point apparatus (e.g., Thiele tube or digital melting point device)
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Capillary tubes (sealed at one end)
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Thermometer (calibrated)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: A small amount of dry (-)-Pinocampheol is finely ground using a mortar and pestle.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.
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Measurement:
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Thiele Tube Method: The capillary tube is attached to a thermometer, which is then immersed in a high-boiling point oil (e.g., mineral oil or silicone oil) within the Thiele tube. The side arm of the Thiele tube is gently heated, and the temperature is monitored.
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Digital Apparatus: The capillary tube is placed in the heating block of the digital melting point apparatus.
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Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Apparatus:
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Thiele tube or a small-scale distillation apparatus
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Small test tube
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Capillary tube (sealed at one end)
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Thermometer (calibrated)
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Heating source (e.g., Bunsen burner or heating mantle)
Procedure (Siwoloboff Method):
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Sample Preparation: A small amount (0.5-1 mL) of molten (-)-Pinocampheol is placed in a small test tube.
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Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the liquid.
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Assembly: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube filled with a high-boiling point oil.
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Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and bubble out.
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Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed.
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Recording: The liquid will begin to cool and will eventually be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the ambient atmospheric pressure.
Determination of Specific Rotation
Specific rotation is a property of a chiral chemical compound and is a measure of the extent to which it rotates the plane of polarized light.
Apparatus:
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Polarimeter
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Polarimeter cell (tube of a specific length, e.g., 1 dm)
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Sodium lamp (or other monochromatic light source, typically 589 nm)
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Volumetric flask
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Analytical balance
Procedure:
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Solution Preparation: A known mass of (-)-Pinocampheol is accurately weighed and dissolved in a specific volume of a suitable solvent (e.g., ethanol, chloroform) in a volumetric flask to give a known concentration (c, in g/mL).
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Blank Measurement: The polarimeter cell is filled with the pure solvent, and the reading is taken. This is the zero or blank reading.
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Sample Measurement: The polarimeter cell is rinsed and then filled with the prepared solution of (-)-Pinocampheol. The observed rotation (α) is measured.
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Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
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α is the observed rotation in degrees.
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l is the path length of the polarimeter cell in decimeters (dm).
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c is the concentration of the solution in grams per milliliter (g/mL). The temperature and wavelength of light used are also reported.
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Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
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Test tubes
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Vortex mixer or shaker
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Graduated pipettes
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Analytical balance
Procedure (Qualitative):
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A small, measured amount of (-)-Pinocampheol (e.g., 10 mg) is placed in a test tube.
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A small volume of the solvent (e.g., 1 mL of water, ethanol, chloroform) is added.
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The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
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The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, it is deemed soluble. If it remains, it is considered insoluble or slightly soluble.
Procedure (Quantitative):
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An excess amount of (-)-Pinocampheol is added to a known volume of the solvent in a sealed container.
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The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.
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The undissolved solid is separated from the solution by filtration or centrifugation.
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A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. This allows for the calculation of solubility in terms of g/100 mL or other units.
Potential Signaling Pathway and Experimental Workflow
While the precise molecular targets of (-)-Pinocampheol are still under extensive investigation, evidence suggests that various terpenes can modulate the activity of the γ-aminobutyric acid type A (GABAA) receptor, a key inhibitory neurotransmitter receptor in the central nervous system. The following diagram illustrates a plausible mechanism of action for (-)-Pinocampheol as a positive allosteric modulator of the GABAA receptor.
Caption: Proposed positive allosteric modulation of the GABAA receptor by (-)-Pinocampheol.
The following diagram outlines a logical workflow for the experimental determination of the key physical properties of (-)-Pinocampheol.
Caption: Experimental workflow for the determination of physical properties of (-)-Pinocampheol.
